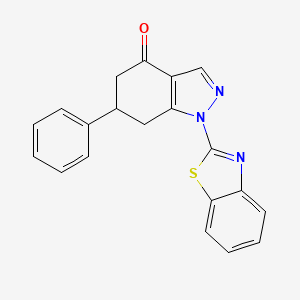

1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

1-(1,3-Benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazolone core substituted with a benzothiazole group at position 1 and a phenyl group at position 4. The phenyl substituent at position 6 may influence molecular rigidity and hydrophobic interactions.

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-6-phenyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-18-11-14(13-6-2-1-3-7-13)10-17-15(18)12-21-23(17)20-22-16-8-4-5-9-19(16)25-20/h1-9,12,14H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBVMARSIGFDTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The indazole ring can be constructed through a series of cyclization reactions involving hydrazine derivatives and phenyl-substituted intermediates. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.

Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is being investigated for its potential use in drug development, particularly as an anti-tubercular and anti-inflammatory agent.

Industry: The compound is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes, such as those involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound may also interact with DNA or proteins, disrupting cellular processes and leading to anticancer activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Indazolone Derivatives

Tautomeric Stability and Computational Insights

Theoretical studies on indazolone derivatives reveal that tautomeric stability is influenced by substituents. For example, 3,6,6-trimethyl substitution in the opioid agonist (Table 1) stabilizes the keto tautomer, which is critical for receptor binding . The target compound’s benzothiazole group, with its electron-withdrawing sulfur atom, may favor a specific tautomer, enhancing interactions with enzymes or receptors compared to analogs like the benzimidazole or furanyl derivatives .

Pharmacological Implications

- Opioid Receptor Agonists : The brominated analog (Table 1) demonstrates that halogenation and alkylation at positions 3 and 6 enhance opioid receptor affinity while mitigating gastrointestinal side effects, a common issue with morphine .

- Solubility and Bioavailability : The furanyl-substituted compound (Table 1) suggests that oxygen-containing heterocycles may improve aqueous solubility, whereas benzothiazole and benzimidazole groups could enhance membrane permeability due to mixed polarity .

- Structural Similarity and Drug Design : High similarity scores (e.g., 0.88–0.89) between the target compound and phenyl/methyl-substituted analogs () indicate conserved pharmacophoric features, guiding structure-activity relationship (SAR) optimization .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole family and has garnered attention for its potential biological activities, particularly as an inhibitor of human neutrophil elastase (HNE). This enzyme plays a crucial role in inflammatory processes and various diseases, including cancer. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure

The molecular formula for the compound is with a molecular weight of approximately 316.39 g/mol. The structural characteristics include a benzothiazole moiety and a tetrahydro-indazole framework that contribute to its biological properties.

Inhibition of Human Neutrophil Elastase (HNE)

Recent studies have demonstrated that derivatives of the indazole core exhibit potent inhibitory activity against HNE. The compound has been evaluated alongside other similar structures, revealing significant inhibitory effects with Ki values in the low nanomolar range (6–35 nM) .

Table 1: HNE Inhibition Potency of Indazole Derivatives

The mechanism of action involves competitive inhibition, where the compound binds to the active site of HNE, preventing substrate access. Kinetic studies using Lineweaver-Burk plots have confirmed this competitive inhibition profile .

Antitumor Activity

In addition to its role as an HNE inhibitor, compounds within this chemical class have shown promising antitumor activities. For instance, structure-activity relationship (SAR) studies indicate that modifications to the indazole scaffold can enhance cytotoxicity against various cancer cell lines .

Table 2: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Mia PaCa-2 | 5.0 | |

| Compound A | PANC-1 | 3.5 | |

| Compound B | HepG2 | 7.0 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of indazole derivatives for their ability to inhibit HNE and exhibit antitumor properties. The study highlighted that certain substitutions on the benzothiazole ring significantly enhanced both the inhibitory potency and selectivity against cancer cell lines compared to standard treatments like etoposide .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1,3-benzothiazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and how can its purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclo-condensation of substituted hydrazines with cyclic ketones. For example, phenylhydrazine derivatives react with cyclic diketones (e.g., tetrahydroindazol-4-one precursors) under acid catalysis, followed by benzothiazole coupling. Optimization involves controlling reaction temperature (60–65°C), solvent choice (DMF or ethanol), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (up to 89%) are achieved by stoichiometric balancing and inert atmosphere conditions . Purity is confirmed via ¹H/¹³C NMR (δ 7.42–8.08 ppm for aromatic protons, δ 192.6 ppm for carbonyl carbons) and elemental analysis (deviation <0.3% for C, H, N) .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive structural validation. For example, ORTEP-3 graphical interfaces visualize bond lengths/angles and confirm the planarity of the benzothiazole and indazolone rings. Non-classical interactions (e.g., π–π stacking, C–H···π) stabilize the crystal lattice, as observed in related benzothiazole derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

- Methodological Answer :

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1664 cm⁻¹ and benzothiazole C=N absorption at ~1600 cm⁻¹ .

- NMR : ¹H NMR identifies methylene protons (δ 2.18–3.01 ppm, J = 6.1–6.2 Hz) and aromatic protons (δ 7.24–8.08 ppm). ¹³C NMR distinguishes sp² carbons (δ 119.9–149.9 ppm) and carbonyl carbons (δ 192.6 ppm) .

- Mass Spectrometry : ESI+ detects [M+H]+ peaks (e.g., m/z 227 for analogs), with exact mass matching theoretical values (e.g., 343.1087 Da for related metabolites) .

Advanced Research Questions

Q. How do computational studies resolve tautomeric equilibria in tetrahydroindazol-4-one derivatives?

- Methodological Answer : Density functional theory (B3LYP/6-31G**) calculates relative stabilities of tautomers (1H, 2H, 4-hydroxy). For 6-phenyl analogs, the 1H-tautomer is most stable (ΔG <1 kJ/mol vs. 2H), with aromaticity of the pyrazole ring critical. Solvent effects (polar vs. nonpolar) shift equilibria due to dipole moment differences (e.g., 1H-tautomers favored in DMSO). These results align with solid-state ¹³C NMR data .

Q. What pharmacological targets are associated with this compound, and how are inhibitory activities assessed?

- Methodological Answer : The compound inhibits human dihydroorotate dehydrogenase (DHODH), a target in cancer therapy. Assays include:

- Enzyme Inhibition : IC₅₀ determination via UV-Vis monitoring of dihydroorotate oxidation at 300 nm.

- Anti-Tumor Activity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~5 µM), with SAR studies highlighting the benzothiazole moiety’s role in binding affinity .

- Selectivity Profiling : Cross-screening against kinases (e.g., EGFR) to minimize off-target effects .

Q. How can synthetic routes be modified to enhance bioactivity while addressing contradictory solubility data?

- Methodological Answer : Substituent engineering improves solubility without compromising activity:

- Polar Groups : Introduce -OH or -SO₂Cl at the phenyl ring (logP reduction by ~1.5 units).

- Prodrug Strategies : Acetylated derivatives increase water solubility (e.g., 1.2 mg/mL vs. 0.3 mg/mL for parent compound).

- Data Contradiction Resolution : Re-evaluate dissolution conditions (pH 7.4 buffer vs. DMSO) and use HPLC-UV to verify stability .

Q. What strategies mitigate discrepancies between computational predictions and experimental biological data?

- Methodological Answer :

- Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility.

- MD Simulations : 100-ns trajectories validate binding poses (RMSD <2 Å) for DHODH complexes.

- Experimental Validation : Surface plasmon resonance (SPR) measures binding kinetics (kₐ/kd) to reconcile false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.